molecular formula C17H25N3O3 B7985131 [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7985131
M. Wt: 319.4 g/mol
InChI Key: XMZFXTQJXILMAV-OAHLLOKOSA-N
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Description

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-acetyl group at the 1-position and an isopropyl-carbamic acid benzyl ester moiety at the 3-position. The compound’s stereochemistry, with the (R)-configuration at the pyrrolidine ring, is critical for its biochemical interactions, as stereoisomers often exhibit divergent pharmacological profiles .

Its structural flexibility—modifiable at the acetyl substituent, pyrrolidine ring, and ester group—makes it a versatile scaffold for medicinal chemistry optimization.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(2)20(15-8-9-19(11-15)16(21)10-18)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZFXTQJXILMAV-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of protecting groups, catalysts, and specific reagents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Stereochemical Variants

The (S)-isomer of the target compound (CAS 1353944-41-8) differs only in stereochemistry at the pyrrolidine ring. Such enantiomeric pairs often exhibit distinct binding affinities; for example, (R)-configured molecules may show higher target specificity in chiral environments like enzyme active sites .

Positional Isomers

Substituent Modifications

  • Chloro-acetyl (CAS 1354008-65-3): The chloro group enhances electrophilicity, making this derivative suitable for covalent bonding with nucleophilic residues (e.g., cysteine in enzymes). Its molar mass (338.83) is higher than the amino-acetyl variant due to chlorine substitution .
  • This could enhance bioavailability in drug formulations .

Ring System Alterations

Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases conformational flexibility. Piperidine derivatives (CAS 1353960-74-3) may adopt distinct binding poses in receptor pockets, though synthetic complexity and metabolic stability may vary .

Biological Activity

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester, also known by its chemical formula C17_{17}H25_{25}N3_3O3_3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino-acetyl group and an isopropyl carbamic acid moiety, which influences its biological properties. The structural formula can be represented as follows:

C17H25N3O3\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{3}

Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds can induce apoptosis in cancer cells. For instance, certain analogs demonstrated enhanced cytotoxicity in hypopharyngeal tumor cell lines compared to standard chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition : The compound has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This property is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction plays a significant role .
  • Antibacterial Properties : Preliminary studies suggest that this compound may also exhibit antibacterial activity against various strains, including those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study conducted on the efficacy of pyrrolidine derivatives indicated that compounds similar to this compound showed significant cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The mechanism was linked to the activation of apoptotic pathways .
  • Cholinesterase Inhibition :
    • In vitro assays revealed that this compound effectively inhibited AChE activity with an IC50 value comparable to established inhibitors used in Alzheimer's treatment. The structure-activity relationship (SAR) analysis suggested that modifications to the carbamate moiety could enhance selectivity and potency against both AChE and BuChE .
  • Antibacterial Activity :
    • Research highlighted the compound's potential against multi-drug resistant bacterial strains. The compound demonstrated bactericidal activity by targeting the bacterial cell membrane integrity and inhibiting key metabolic pathways essential for bacterial survival .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits tumor growth
Cholinesterase InhibitionInhibits AChE and BuChE
AntibacterialDisrupts cell wall synthesis; inhibits metabolic pathways

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